molecular formula C13H10O3 B1581904 4-Hydroxyphenyl benzoate CAS No. 2444-19-1

4-Hydroxyphenyl benzoate

Cat. No. B1581904
CAS RN: 2444-19-1
M. Wt: 214.22 g/mol
InChI Key: JFAXJRJMFOACBO-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl benzoate, also known as Phenyl 4-Hydroxybenzoate, is a chemical compound with the molecular formula C13H10O3 . It is used as an intermediate in the production of insecticides .


Synthesis Analysis

The synthesis of 4-Hydroxyphenyl benzoate can be achieved by reacting p-hydroxybenzoic acid and hydroquinone in approximately equivalent molar ratios . Another method involves cleaving 1,4-bis (benzoyl)hydroquinone derivatives with alkali metal alkanolates .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenyl benzoate consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 214.22 .


Physical And Chemical Properties Analysis

4-Hydroxyphenyl benzoate is a solid substance at 20°C .

Scientific Research Applications

Biotechnology and Synthetic Biology

  • Field : Biotechnology and Synthetic Biology .
  • Application : 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
  • Methods : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
  • Results : This has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

Pharmaceutical Research

  • Field : Pharmaceutical Research .
  • Application : 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate was discovered as a moderate farnesoid X receptor (FXR) antagonist .
  • Methods : To improve the potency and the stability of the hit, forty derivatives were synthesized and SAR was systematically explored .
  • Results : The results turn out that replacing the 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl shows great improvement in potency, replacing the benzoate with benzamide shows improvement in stability and slight declining of potency and 3-(tert-butyl)-4-hydroxyphenyl unit is essential in obtaining the FXR antagonistic activity .

Liquid Crystal Polymers

  • Field : Material Science .
  • Application : 4-Hydroxyphenyl benzoate derivatives, especially those with a radical having an alkenyl or alkynyl group in the 1-position of the benzoic acid ring, are used for the preparation of liquid-crystalline siloxane-containing side-chain polymers .
  • Methods : The synthesis of 4-Hydroxyphenyl benzoate derivatives involves coupling bifunctional hydroquinone derivative with benzoic acid compounds on only one side .
  • Results : The resulting 4-Hydroxyphenyl benzoate derivatives are important organic intermediates that have been used in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Production of Linear Polycarbonates or Mixed Polycarbonates

  • Field : Polymer Chemistry .
  • Application : 4-Hydroxyphenyl benzoate can be used for the production of linear polycarbonates or mixed polycarbonates .
  • Methods : The process involves the esterification of hydroquinone and p-hydroxybenzoic acid in the presence of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed .
  • Results : The resulting compound can be obtained in high yields and good technical purity. The use of pure building blocks in the construction of aromatic polyester has a significant influence on the property profile of the resulting aromatic polyester .

Synthesis of Novel Polymers with Liquid Crystal Building Blocks

  • Field : Material Science .
  • Application : 4-Hydroxyphenyl benzoate derivatives are used as synthesis building blocks for the construction of novel polymers which contain liquid crystal (LC) building blocks in the main and/or side chain .
  • Methods : The synthesis involves coupling bifunctional hydroquinone derivative with benzoic acid compounds on only one side .
  • Results : The resulting polymers based on 4-Hydroxyphenyl benzoate have special properties which are based on the liquid-crystalline character of the structural component .

Safety And Hazards

4-Hydroxyphenyl benzoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective gloves and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

(4-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAXJRJMFOACBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051905
Record name 4-Hydroxyphenyl benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID9051905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenyl benzoate

CAS RN

2444-19-1
Record name 1,4-Benzenediol, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroquinone monobenzoate
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Record name 2444-19-1
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Record name 4-Hydroxyphenyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxyphenyl benzoate
Source European Chemicals Agency (ECHA)
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Record name HYDROQUINONE MONOBENZOATE
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Synthesis routes and methods

Procedure details

A reaction vessel was charged with 38 g of 4-benzyloxyphenyl benzoate and 500 ml of ethanol, and the air in the vessel was replaced with nitrogen. Then, 1.0 g of 10% palladium carbon was added thereto, and the nitrogen in the vessel was replaced with hydrogen, followed by vigorous stirring at room temperature for 24 hours. The hydrogen in the vessel was replaced with nitrogen, after which the reaction mixture was filtered though celite, and the filtrate was concentrated, which afforded 24.5 g of 4-hydroxyphenyl benzoate (94% yield).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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